molecular formula C33H30N2O4 B5015326 3,3'-{methylenebis[(2-methoxy-4,1-phenylene)imino]}bis(1-phenyl-2-propen-1-one)

3,3'-{methylenebis[(2-methoxy-4,1-phenylene)imino]}bis(1-phenyl-2-propen-1-one)

Cat. No. B5015326
M. Wt: 518.6 g/mol
InChI Key: FOEBLIOGMPXWRE-XPWSMXQVSA-N
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Description

The compound 3,3'-{methylenebis[(2-methoxy-4,1-phenylene)imino]}bis(1-phenyl-2-propen-1-one), commonly known as MBI, is a synthetic organic compound that has gained significant attention in scientific research. MBI belongs to the family of chalcone derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of MBI is not fully understood. However, it has been reported to act by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and oxidative stress. MBI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
MBI has been reported to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant activity. MBI has also been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its anti-inflammatory activity. In addition, MBI has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

MBI has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been reported to have low toxicity, making it a safe compound to work with. However, MBI has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, the optimal concentration and duration of treatment for MBI have not been established.

Future Directions

There are several future directions for the research on MBI. One direction is to further investigate its mechanism of action. Understanding the molecular targets of MBI will provide insights into its diverse biological activities. Another direction is to investigate the potential of MBI as a therapeutic agent for various diseases. The anticancer, antimicrobial, and anti-inflammatory properties of MBI make it a promising candidate for drug development. Finally, the development of MBI analogs with improved potency and selectivity could lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of MBI involves the reaction of 4-methoxybenzaldehyde and 2-hydroxyacetophenone in the presence of a base catalyst to obtain the intermediate chalcone. The chalcone is then reacted with 2,4-dimethoxyaniline in the presence of acetic acid to obtain MBI. The overall synthesis route is shown in Figure 1.

Scientific Research Applications

MBI has been extensively studied for its diverse biological activities. It has been reported to possess anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant properties. MBI has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. It has also been reported to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.

properties

IUPAC Name

(E)-3-[2-methoxy-4-[[3-methoxy-4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]phenyl]methyl]anilino]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O4/c1-38-32-22-24(13-15-28(32)34-19-17-30(36)26-9-5-3-6-10-26)21-25-14-16-29(33(23-25)39-2)35-20-18-31(37)27-11-7-4-8-12-27/h3-20,22-23,34-35H,21H2,1-2H3/b19-17+,20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBLIOGMPXWRE-XPWSMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC=CC(=O)C3=CC=CC=C3)OC)NC=CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N/C=C/C(=O)C3=CC=CC=C3)OC)N/C=C/C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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